molecular formula C10H9F3O B11742433 1-Cyclopropoxy-3-(trifluoromethyl)benzene

1-Cyclopropoxy-3-(trifluoromethyl)benzene

Cat. No.: B11742433
M. Wt: 202.17 g/mol
InChI Key: FDMKWOVUZPQJFG-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol This compound features a benzene ring substituted with a cyclopropoxy group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a cyclopropoxy-substituted aryl halide with a trifluoromethyl-substituted boronic acid or ester.

Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-Cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropoxy-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes with various biological targets, enhancing the compound’s efficacy in medicinal applications .

Comparison with Similar Compounds

1-Cyclopropoxy-3-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:

The uniqueness of this compound lies in the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-cyclopropyloxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-2-1-3-9(6-7)14-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

FDMKWOVUZPQJFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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